

Everolimus-d4 certificate of analysis interpretation

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Everolimus-d4

Cat. No.: B10778739

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An In-depth Technical Guide to the Interpretation of an **Everolimus-d4** Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for interpreting a Certificate of Analysis (CoA) for **Everolimus-d4**, a deuterated internal standard crucial for the accurate quantification of the immunosuppressant and anti-cancer drug Everolimus. Understanding the data presented in a CoA is paramount for ensuring the quality and reliability of experimental results in research and clinical settings.

Quantitative Data Summary

The quantitative data from a typical **Everolimus-d4** Certificate of Analysis is summarized below. These parameters are critical for assessing the identity, purity, and suitability of the material for its intended use.

Parameter	Specification	Result	Method
Appearance	White to off-white solid	Conforms	Visual Inspection
Molecular Formula	C ₅₃ H ₇₉ D ₄ NO ₁₄	Conforms	Mass Spectrometry
Molecular Weight	962.25 g/mol	Conforms	Mass Spectrometry
Purity (LCMS)	≥95.00%	97.88%	Liquid Chromatography-Mass Spectrometry
Isotopic Enrichment	≥98.0%	98.0%	Mass Spectrometry
¹ H NMR Spectrum	Consistent with structure	Conforms	Nuclear Magnetic Resonance Spectroscopy

Data presented is representative and may vary between different batches and suppliers.[\[1\]](#)

Experimental Protocols

The analytical methods employed to generate the data on a CoA are based on well-established principles of analytical chemistry. Below are detailed methodologies for the key experiments cited.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

LC-MS is a powerful analytical technique that separates components of a mixture and provides mass-to-charge ratio information for each component, enabling both quantification and identification.

Methodology:

- Sample Preparation: A known concentration of **Everolimus-d4** is dissolved in a suitable solvent, typically acetonitrile or methanol.

- Chromatographic Separation:
 - Instrument: A High-Performance Liquid Chromatography (HPLC) system, such as an Agilent 1260 LC system, is used.[2]
 - Column: A C18 reversed-phase column (e.g., Waters Symmetry C18) is commonly employed for the separation of Everolimus and its analogues.[3]
 - Mobile Phase: A gradient of mobile phases is typically used. For example, a mixture of methanol and acetonitrile (30:70) or a buffer (like ammonium formate) and acetonitrile (40:60) can be used.[4][5]
 - Flow Rate: A typical flow rate is 1.0 mL/min.[5]
 - Injection Volume: A small volume, such as 10 μ L, of the sample solution is injected into the system.[4]
- Mass Spectrometric Detection:
 - Instrument: A triple quadrupole mass spectrometer (e.g., Agilent 6460 or Waters Acquity TQD) is often used for its high sensitivity and specificity.[2][3]
 - Ionization: Electrospray ionization (ESI) is the most common ionization technique for this type of molecule.
 - Detection Mode: The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of **Everolimus-d4**.
- Data Analysis: The purity is determined by calculating the area of the main peak corresponding to **Everolimus-d4** as a percentage of the total area of all detected peaks in the chromatogram.

Mass Spectrometry for Isotopic Enrichment

Mass spectrometry is used to determine the isotopic purity of the deuterated compound, ensuring that it is sufficiently labeled for use as an internal standard.

Methodology:

- **Sample Infusion:** A solution of **Everolimus-d4** is directly infused into the mass spectrometer.
- **Mass Analysis:** The mass spectrometer is operated in full scan mode to detect the molecular ions of **Everolimus-d4** and any residual unlabeled Everolimus (d₀).
- **Data Analysis:** The isotopic enrichment is calculated by comparing the intensity of the ion peak corresponding to **Everolimus-d4** to the sum of intensities of all isotopic forms (d₀ to d₄). A high percentage (typically ≥98%) indicates a high-quality internal standard.[6]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

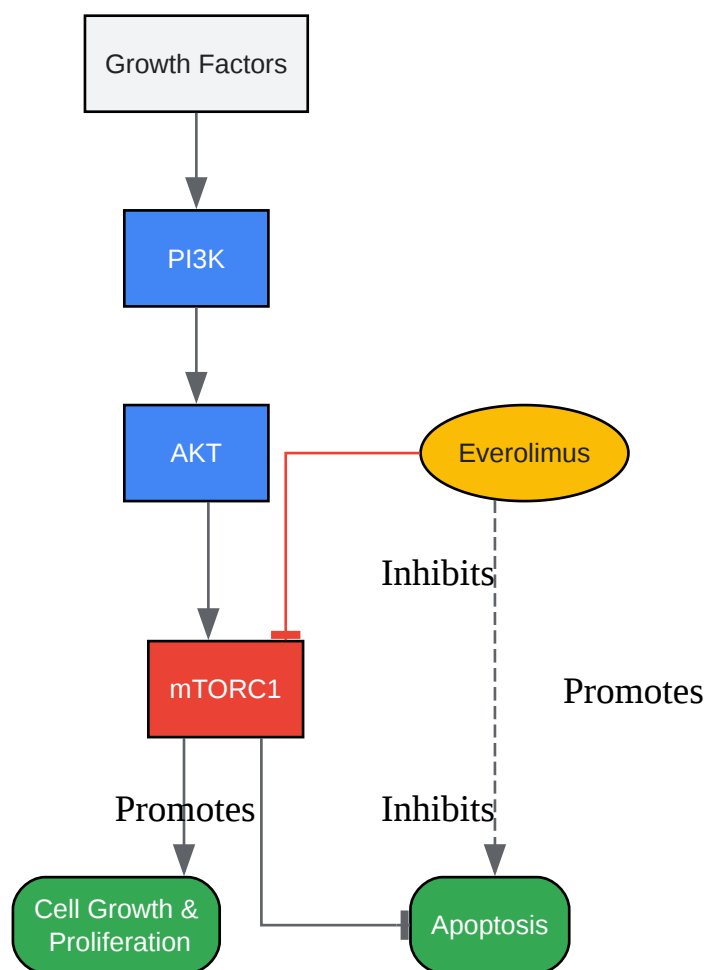
¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity of the compound.

Methodology:

- **Sample Preparation:** A small amount of the **Everolimus-d4** sample is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄).
- **Data Acquisition:** The sample is placed in a high-field NMR spectrometer, and the ¹H NMR spectrum is acquired.
- **Data Analysis:** The resulting spectrum, which shows a series of peaks, is analyzed. The chemical shifts, integration (area under the peaks), and splitting patterns of the peaks are compared to a reference spectrum of Everolimus. The absence of signals at the positions where deuterium has been incorporated confirms the successful labeling. The overall pattern must be consistent with the known structure of Everolimus.

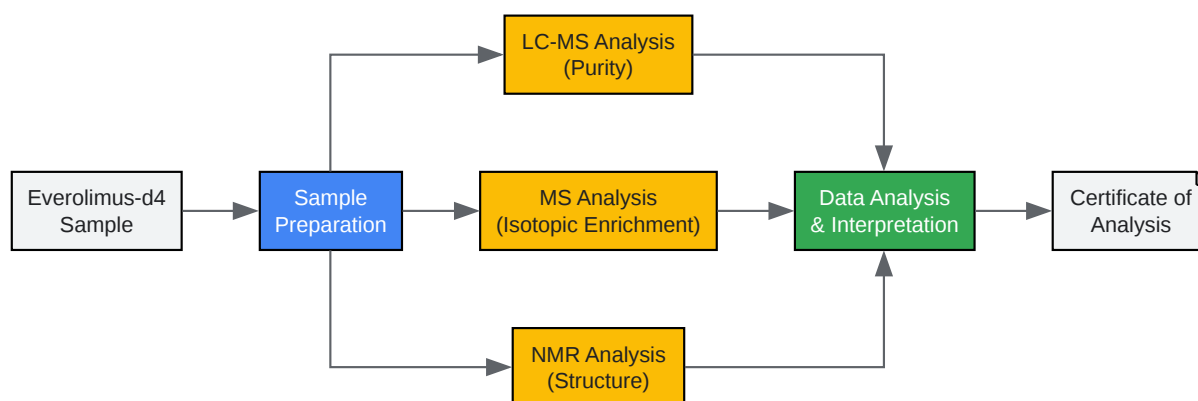
Visualization of Key Concepts

Visual diagrams are essential for understanding complex biological pathways and experimental workflows.



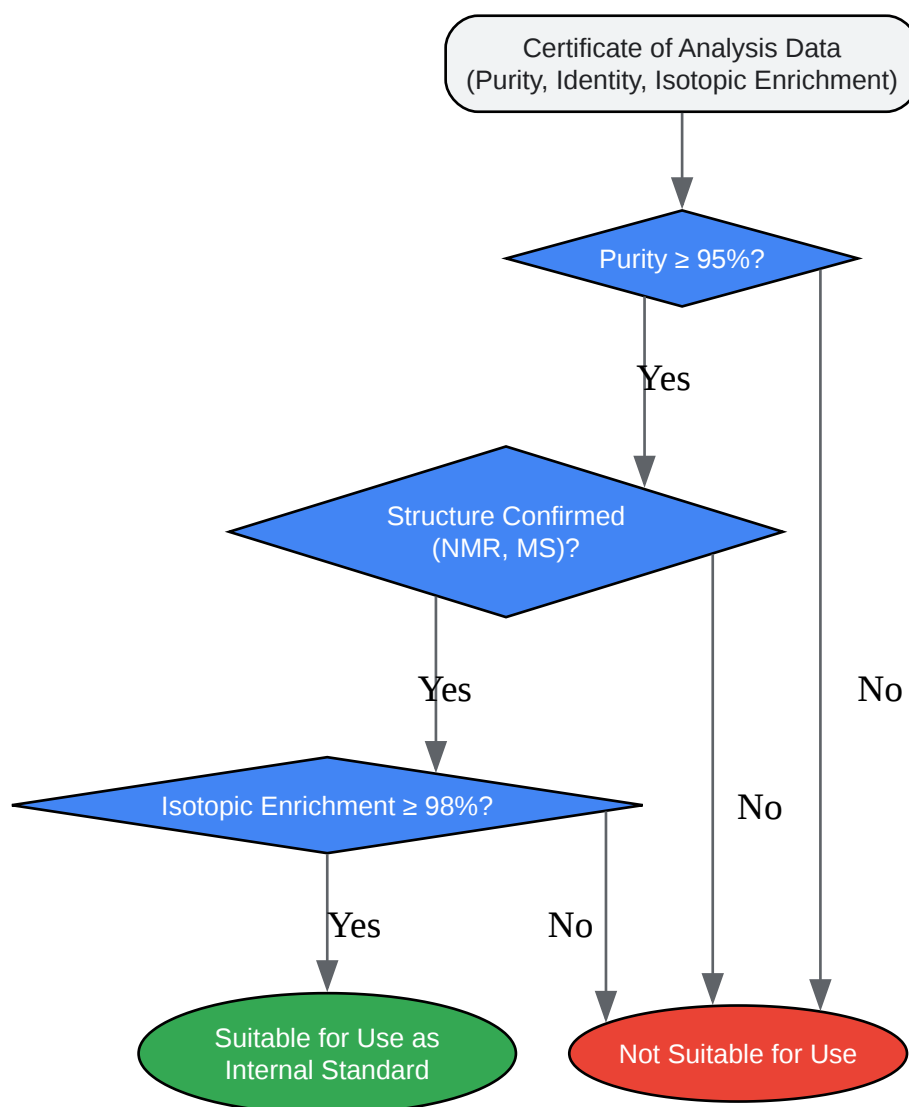
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Everolimus.[7][8]
[9]



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Caption: A typical analytical workflow for generating a Certificate of Analysis.



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Caption: Logical flow for the interpretation of **Everolimus-d4** CoA data.

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- To cite this document: BenchChem. [Everolimus-d4 certificate of analysis interpretation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10778739/docs#everolimus-d4-certificate-of-analysis-interpretation>]

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